

Glyburide-D3: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Glyburide-D3	
Cat. No.:	B1448855	Get Quote

This technical guide provides an in-depth overview of **Glyburide-D3**, a deuterated analog of the widely used anti-diabetic drug, Glyburide. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its properties, and insights into the mechanism of action of its parent compound, Glyburide.

Core Properties of Glyburide-D3

Glyburide-D3 serves as an essential internal standard for the accurate quantification of Glyburide in biological samples using mass spectrometry techniques such as GC-MS or LC-MS.[1] Its physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	1219803-02-7	[2]
Molecular Formula	C23H25CID3N3O5S	[2]
Molecular Weight	497.0 g/mol	[2]
Synonyms	Glibenclamide-D3	[2]
Purity	≥99% deuterated forms (d1-d3)	[2]
Formulation	A solid	[2]
Solubility	Soluble in DMSO	[2]
Storage	-20°C	[2]



Glyburide's Mechanism of Action: A Dual Role

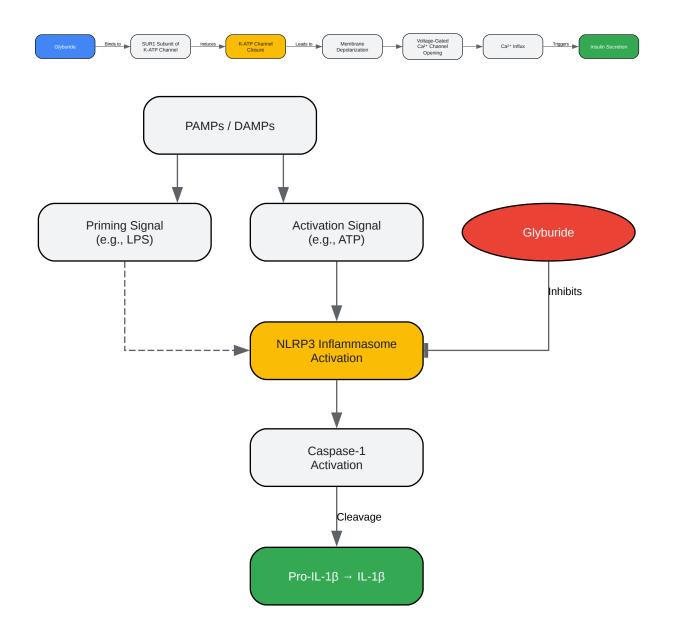
Glyburide, the non-deuterated parent compound, is a second-generation sulfonylurea drug primarily known for its role in managing type 2 diabetes.[3][4] Its therapeutic effects are mediated through two primary mechanisms: stimulation of insulin secretion and inhibition of the NLRP3 inflammasome.

Stimulation of Insulin Secretion

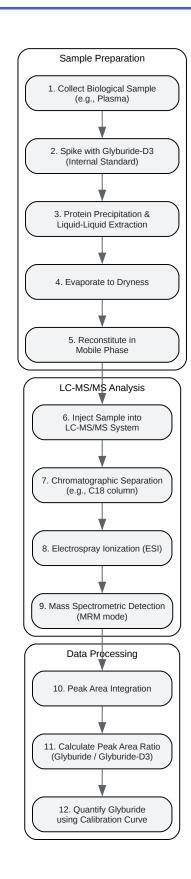
Glyburide enhances insulin release from pancreatic β -cells by targeting the ATP-sensitive potassium (K-ATP) channels.[3][5] These channels are complex proteins composed of four Kir6.2 subunits, which form the pore, and four sulfonylurea receptor 1 (SUR1) subunits, which act as regulatory units.[6]

The binding of Glyburide to the SUR1 subunit leads to the closure of the K-ATP channel.[3][5] This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. The subsequent rise in intracellular calcium triggers the exocytosis of insulincontaining granules, thereby increasing insulin secretion into the bloodstream.[3][7]









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